4,6-bis(diethylamino)-1,3,5-triazine-2-carbonitrile
Description
4,6-Bis(diethylamino)-1,3,5-triazine-2-carbonitrile is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of diethylamino groups at the 4 and 6 positions and a carbonitrile group at the 2 position. It is known for its applications in various fields, including chemistry, biology, and industry.
Properties
IUPAC Name |
4,6-bis(diethylamino)-1,3,5-triazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6/c1-5-17(6-2)11-14-10(9-13)15-12(16-11)18(7-3)8-4/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUSCNPBGZVMTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)C#N)N(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-bis(diethylamino)-1,3,5-triazine-2-carbonitrile typically involves the substitution of chlorine atoms in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with diethylamine. The reaction is carried out in the presence of a base, such as sodium carbonate or potassium carbonate, in an organic solvent like acetonitrile or dichloromethane. The reaction conditions often include refluxing the mixture to ensure complete substitution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 4,6-Bis(diethylamino)-1,3,5-triazine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The diethylamino groups can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents like primary amines or thiols in the presence of a base (e.g., sodium hydroxide) and solvents like ethanol or methanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of substituted triazines with different functional groups.
Oxidation Reactions: Formation of triazine oxides.
Reduction Reactions: Formation of triazine amines.
Scientific Research Applications
4,6-Bis(diethylamino)-1,3,5-triazine-2-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-bis(diethylamino)-1,3,5-triazine-2-carbonitrile involves its interaction with specific molecular targets. The diethylamino groups enhance its ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The carbonitrile group can also participate in nucleophilic addition reactions, further contributing to its biological activity .
Comparison with Similar Compounds
- 2,4,6-Tris(diethylamino)-1,3,5-triazine
- 2,4,6-Tris(dimethylamino)-1,3,5-triazine
- 2,4,6-Tris(dipropylamino)-1,3,5-triazine
Comparison: 4,6-Bis(diethylamino)-1,3,5-triazine-2-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
